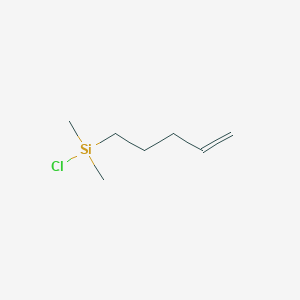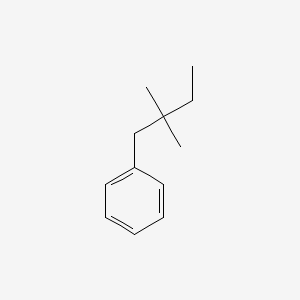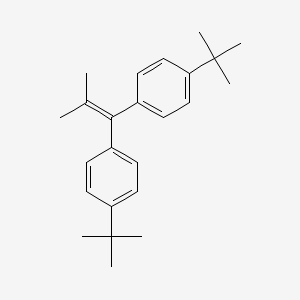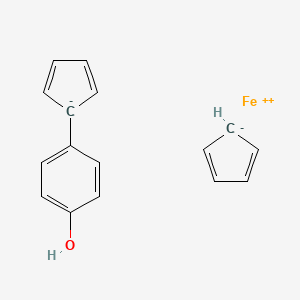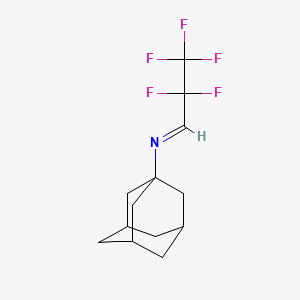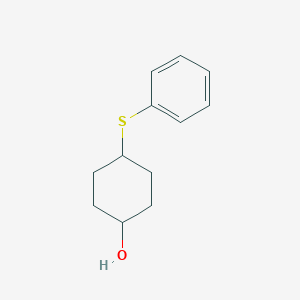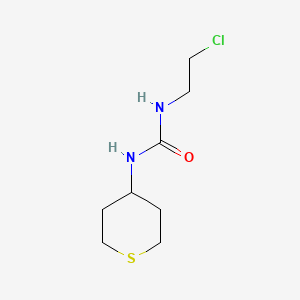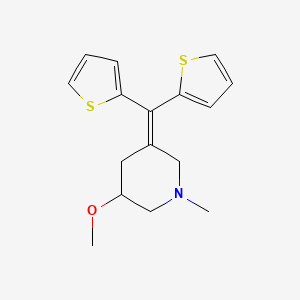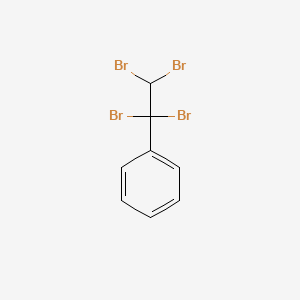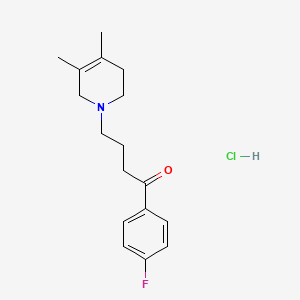
1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-fluorophenyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-fluorophenyl)-, hydrochloride is a synthetic compound that belongs to the class of organic chemicals known as ketones. This compound is characterized by the presence of a butanone group, a pyridinyl group, and a fluorophenyl group. It is often used in scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-fluorophenyl)-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyridinyl intermediate, followed by the introduction of the fluorophenyl group and the butanone group. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride form.
Análisis De Reacciones Químicas
Types of Reactions
1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-fluorophenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-fluorophenyl)-, hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-fluorophenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-chlorophenyl)-, hydrochloride
- 1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-bromophenyl)-, hydrochloride
Uniqueness
Compared to similar compounds, 1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-fluorophenyl)-, hydrochloride may exhibit unique chemical properties due to the presence of the fluorophenyl group. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific research applications.
Propiedades
Número CAS |
35806-04-3 |
|---|---|
Fórmula molecular |
C17H23ClFNO |
Peso molecular |
311.8 g/mol |
Nombre IUPAC |
4-(4,5-dimethyl-3,6-dihydro-2H-pyridin-1-yl)-1-(4-fluorophenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C17H22FNO.ClH/c1-13-9-11-19(12-14(13)2)10-3-4-17(20)15-5-7-16(18)8-6-15;/h5-8H,3-4,9-12H2,1-2H3;1H |
Clave InChI |
QNRLIDCENMQQIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


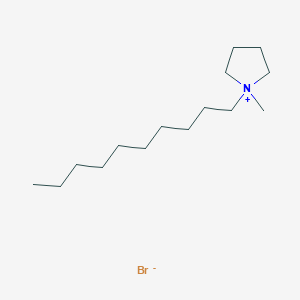
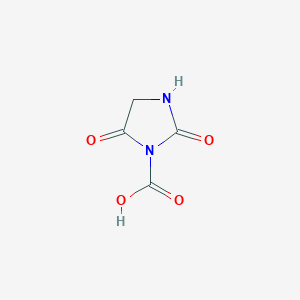
![1-Phenylpyrano[3,4-b]indol-3(9H)-one](/img/structure/B14690926.png)
